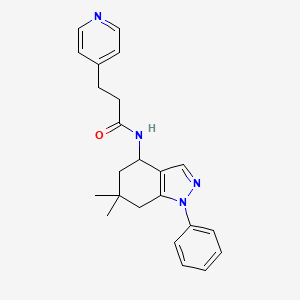![molecular formula C21H19ClN2O3S2 B5033524 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5033524.png)
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide, also known as NSC 719648, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas, including cancer treatment and drug discovery.
Mechanism of Action
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide 719648 exerts its pharmacological effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, this compound 719648 inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, this compound 719648 induces DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound 719648 has been found to have a number of biochemical and physiological effects. In cancer cells, this compound 719648 induces DNA damage and apoptosis, leading to cell death. This compound 719648 has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, such as topoisomerase II. In addition, this compound 719648 has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide 719648 has several advantages for lab experiments. It is a highly potent compound that can be used as a lead compound for the development of new drugs. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound 719648 has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, it has limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide 719648. One direction is the development of new compounds based on the chemical structure of this compound 719648. By modifying the chemical structure of this compound 719648, new compounds with improved pharmacological properties can be created. Another direction is the investigation of the potential use of this compound 719648 in combination with other anticancer agents. By combining this compound 719648 with other agents, synergistic effects may be achieved, leading to improved anticancer activity. Finally, the investigation of the potential use of this compound 719648 in other areas of scientific research, such as drug discovery and inflammation, may also be explored.
Synthesis Methods
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide 719648 can be synthesized through a multi-step reaction process involving several chemical reagents. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-chlorosulfonylbenzoic acid. The second step involves the reaction of 4-chloro-3-chlorosulfonylbenzoic acid with 3-(methylthio)aniline to form 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid. The final step involves the reaction of 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid with N-methyl-N-phenylurea to form this compound 719648.
Scientific Research Applications
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide 719648 has been found to have potential applications in various areas of scientific research, including cancer treatment and drug discovery. In cancer treatment, this compound 719648 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound 719648 has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
In drug discovery, this compound 719648 has been used as a lead compound for the development of new drugs. The chemical structure of this compound 719648 can be modified to create new compounds with improved pharmacological properties. For example, the addition of a methyl group to the benzamide ring of this compound 719648 has been found to increase its potency as an anticancer agent.
Properties
IUPAC Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(3-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c1-14-6-9-16(10-7-14)24-29(26,27)20-12-15(8-11-19(20)22)21(25)23-17-4-3-5-18(13-17)28-2/h3-13,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFZCOFPMBEEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5033442.png)
![2-[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5033449.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amine](/img/structure/B5033469.png)


![methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanoyl}amino)benzoate](/img/structure/B5033486.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033495.png)
![1,1'-{[(4-isopropenyl-1-cyclohexen-1-yl)methyl]imino}di(2-propanol)](/img/structure/B5033508.png)

![2-[2-nitro-5-(1-piperazinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5033522.png)


![[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5033538.png)
